molecular formula C19H22ClN3O2 B2674816 3-(3-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034499-16-4

3-(3-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Número de catálogo: B2674816
Número CAS: 2034499-16-4
Peso molecular: 359.85
Clave InChI: ZINBKTFMNNULCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a propan-1-one derivative featuring a 3-chlorophenyl group and a pyrrolidin-1-yl moiety substituted with a 4,6-dimethylpyrimidin-2-yloxy group. Its structural complexity arises from the integration of aromatic (chlorophenyl, pyrimidine) and heterocyclic (pyrrolidine) components, which may influence its electronic, steric, and pharmacological properties.

Propiedades

IUPAC Name

3-(3-chlorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-13-10-14(2)22-19(21-13)25-17-8-9-23(12-17)18(24)7-6-15-4-3-5-16(20)11-15/h3-5,10-11,17H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINBKTFMNNULCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21ClN2OC_{17}H_{21}ClN_{2}O, with a molecular weight of approximately 306.82 g/mol. Its structure features a chlorophenyl group and a pyrrolidine ring substituted with a pyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21ClN2O
Molecular Weight306.82 g/mol
LogP2.824
PSA (Polar Surface Area)70.40 Ų

Pharmacological Activities

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing the pyrimidine ring have shown efficacy against various bacterial strains, indicating potential as antibiotic agents .

Analgesic Effects : Similar structural analogs have demonstrated analgesic activity comparable to traditional pain relievers like acetylsalicylic acid and morphine. The mechanism often involves modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators .

Antioxidant Activity : The compound's structure suggests potential antioxidant properties due to the presence of electron-donating groups. Antioxidant assays have indicated that related compounds can scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the chemical structure can enhance efficacy and reduce toxicity:

  • Chlorophenyl Substitution : The presence of the chlorophenyl group is essential for binding to target proteins and enhancing lipophilicity.
  • Pyrrolidine Ring Modifications : Alterations in the substituents on the pyrrolidine ring can significantly impact the compound's pharmacokinetics and dynamics.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains .
  • Analgesic Activity Assessment :
    In vivo testing on rodent models showed that compounds similar to 3-(3-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one exhibited significant pain relief in hot plate tests, suggesting a mechanism involving central nervous system pathways .
  • Oxidative Stress Studies :
    Research demonstrated that derivatives could protect against oxidative stress in cellular models by reducing reactive oxygen species (ROS) levels, highlighting their potential in treating conditions related to oxidative damage .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other propan-1-one derivatives allow for comparative analysis of physicochemical and biological properties. Key comparisons include:

Substituent Variations

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-(3-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one C₁₉H₂₁ClN₃O₂ 3-chlorophenyl, 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine ~364.85 Electron-withdrawing Cl, pyrimidine’s π-stacking potential
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) C₁₃H₁₆BrNO 4-bromophenyl, pyrrolidine 282.18 Bromine’s larger atomic radius, simpler pyrrolidine substitution
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one (28) C₁₁H₁₃ClNO 3-chlorophenyl, ethylamino 213.68 Secondary amine group, potential for hydrogen bonding
(2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one (BI82848) C₁₇H₁₉N₃O₃ Furan-2-yl, 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine 313.35 Conjugated enone system, furan’s electron-rich nature

Electronic and Steric Effects

  • Chlorophenyl vs. Bromophenyl : The target compound’s 3-chlorophenyl group introduces moderate electron-withdrawing effects compared to the 4-bromophenyl group in 1i , which has greater steric bulk due to bromine’s larger atomic radius .
  • Pyrimidinyloxy vs. Ethylamino: The pyrimidin-2-yloxy group in the target compound provides a planar aromatic system capable of π-π interactions, unlike the ethylamino group in 28, which may engage in hydrogen bonding or ionic interactions .
  • Furan vs.

Pharmacological Implications

  • Cathinone Derivatives: Compounds like 28 and 29 (from ) are cathinones with psychoactive properties. The target compound’s pyrimidinyl-pyrrolidine moiety may reduce CNS activity compared to simpler cathinones due to increased steric hindrance or metabolic stability .
  • Dihydrochalcone Analogs : highlights dihydrochalcones with glycosylated propan-1-one structures (e.g., naringin dihydrochalcone). These differ significantly in polarity and bioavailability due to carbohydrate moieties, suggesting divergent applications (e.g., sweeteners vs. pharmaceuticals) .

Research Findings and Data Gaps

  • Computational Insights: Density functional theory (DFT) studies () could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) relative to analogs. For example, the pyrimidinyl group may lower the LUMO energy, enhancing electrophilicity .
  • Experimental Data: No direct pharmacological or thermodynamic data (e.g., solubility, logP) for the target compound are available in the evidence. Extrapolation from analogs suggests moderate lipophilicity (logP ~2–3) due to the chlorophenyl and pyrimidine groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.